molecular formula C18H19N3O B2902315 N-([2,3'-bipyridin]-5-ylmethyl)cyclohex-3-enecarboxamide CAS No. 2034400-82-1

N-([2,3'-bipyridin]-5-ylmethyl)cyclohex-3-enecarboxamide

Cat. No.: B2902315
CAS No.: 2034400-82-1
M. Wt: 293.37
InChI Key: BQCWRVALWKPHRO-UHFFFAOYSA-N
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Description

N-([2,3'-bipyridin]-5-ylmethyl)cyclohex-3-enecarboxamide is a synthetic compound designed for research applications, featuring a bipyridine backbone linked to a cyclohexenecarboxamide group. This structure combines a versatile metal-chelating bipyridine moiety with a carboxamide functional group known for its prevalence in biologically active molecules. In scientific research, structurally analogous bipyridine-carboxamide ligands have demonstrated significant potential in coordinating with transition metal ions (such as Co(II), Cu(II), and Ni(II)) to form complexes with notable antibacterial properties against resistant strains like Staphylococcus aureus and Escherichia coli . Furthermore, metal complexes derived from similar scaffolds have exhibited potent enzyme inhibition, effectively targeting critical enzymes including lipase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) . The mechanism of action for such compounds often involves multi-target approaches, which may include membrane disruption or the generation of reactive oxygen species (ROS) when complexed with redox-active metals . This makes them valuable tools for exploring novel therapeutic strategies against antimicrobial resistance and for metabolic or neurological research. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[(6-pyridin-3-ylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c22-18(15-5-2-1-3-6-15)21-12-14-8-9-17(20-11-14)16-7-4-10-19-13-16/h1-2,4,7-11,13,15H,3,5-6,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCWRVALWKPHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)cyclohex-3-enecarboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative of bipyridine with a halogenated cyclohexene carboxamide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-5-ylmethyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.

    Substitution: The bipyridine moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced cyclohexane derivatives, and various substituted bipyridine derivatives.

Scientific Research Applications

N-([2,3’-bipyridin]-5-ylmethyl)cyclohex-3-enecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The bipyridine moiety can also coordinate with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Perampanel (CAS 380917-97-5)

Key Similarities :

  • Core Scaffold : Both compounds feature a [2,3'-bipyridin] core, a critical pharmacophore for AMPA receptor antagonism .
  • Target Hypothesis : The bipyridine system in Perampanel directly binds to the AMPA receptor’s ligand-binding domain, suggesting a shared mechanism of action for the main compound.

Key Differences :

Parameter N-([2,3'-Bipyridin]-5-ylmethyl)cyclohex-3-enecarboxamide Perampanel
Substituents Cyclohexenecarboxamide 2-Cyanophenyl, ketone
Molecular Formula Hypothetical: ~C₁₈H₁₇N₃O C₂₃H₁₅N₃O
Functional Groups Amide, unsaturated cyclohexene Benzonitrile, ketone
Physicochemical Traits Higher rigidity (cyclohexene); moderate lipophilicity Higher polarity (cyanophenyl, ketone)

Pharmacological Implications :

  • Perampanel’s benzonitrile and ketone groups enhance polar interactions with the AMPA receptor, contributing to its picomolar affinity .
  • The unsaturated cyclohexene ring in the main compound could reduce metabolic oxidation compared to Perampanel’s phenyl group, improving metabolic stability.

Comparison with N-[(4-{[Cyclohexyl(ethyl)amino]methyl}phenyl)methyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxamide

Key Similarities :

  • Cyclohexyl Motifs : The presence of cyclohexyl derivatives suggests shared strategies to optimize lipophilicity and steric bulk.

Key Differences :

Parameter This compound Thienopyrimidine Analogue
Core Structure Bipyridine Thieno[2,3-d]pyrimidine
Molecular Formula Hypothetical: ~C₁₈H₁₇N₃O C₂₃H₂₈N₄O₂S
Functional Groups Bipyridine, cyclohexene Thienopyrimidine, tertiary amine
Target Hypothesis AMPA receptor Kinases (e.g., EGFR, VEGFR)

Pharmacological Implications :

  • The thienopyrimidine core in the analogue is commonly associated with kinase inhibition due to its ability to mimic ATP’s purine ring . This contrasts with the bipyridine system, which is more typical in ion channel modulation.
  • The tertiary amine and bulky cyclohexyl(ethyl)amino group in the analogue may enhance solubility but reduce CNS penetration compared to the main compound’s compact bipyridinylmethyl group.

Q & A

Q. How do bipyridine coordination properties influence its application in metal-organic frameworks (MOFs)?

  • Methodological Answer : Characterize coordination sites via FT-IR and X-ray crystallography . Screen metal ions (e.g., Cu²⁺, Fe³⁺) for MOF assembly using solvothermal methods. Compare BET surface areas and gas adsorption capacities (CO₂, N₂) to assess utility in catalysis or sensing .

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